2,4-Difluoropyridine 1-oxide
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Overview
Description
2,4-Difluoropyridine 1-oxide is a fluorinated pyridine derivative with the molecular formula C5H3F2NO.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoropyridine 1-oxide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,4-difluoropyridine with oxidizing agents to introduce the oxide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized for high efficiency and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoropyridine 1-oxide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles such as dimethylamine and hydrazine, leading to substitution at specific positions on the pyridine ring.
Oxidation and Reduction Reactions: The oxide group can be further oxidized or reduced under specific conditions, altering the compound’s chemical properties.
Common Reagents and Conditions:
Nucleophiles: Dimethylamine, hydrazine
Oxidizing Agents: Various oxidizing agents depending on the desired product
Reaction Conditions: Controlled temperatures, specific catalysts, and solvents like DMF (dimethylformamide).
Major Products Formed: The major products formed from these reactions include substituted pyridine derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
2,4-Difluoropyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Difluoropyridine 1-oxide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to interact with various biological molecules. The exact pathways and targets depend on the specific application, such as radiolabeling or pharmaceutical development .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3,4-Difluoropyridine
- 2,6-Difluoropyridine
Comparison: 2,4-Difluoropyridine 1-oxide is unique due to the presence of both fluorine atoms and the oxide group, which confer distinct chemical properties.
Properties
IUPAC Name |
2,4-difluoro-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-4-1-2-8(9)5(7)3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPKRNVYWXJRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1F)F)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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